Sodium citrate

Catalog No.
S004644
CAS No.
68-04-2
M.F
Anhydrous: C6H5O7Na3; Hydrated: C6H5O7Na3·nH2O (n = 2 or 5)
C6H5Na3O7
C6H5O7. 3Na
Na3C6H5O7
C6H5Na3O7
M. Wt
258.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium citrate

CAS Number

68-04-2

Product Name

Sodium citrate

IUPAC Name

trisodium;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

Anhydrous: C6H5O7Na3; Hydrated: C6H5O7Na3·nH2O (n = 2 or 5)
C6H5Na3O7
C6H5O7. 3Na
Na3C6H5O7
C6H5Na3O7

Molecular Weight

258.07 g/mol

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3

InChI Key

HRXKRNGNAMMEHJ-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]

Solubility

29.4g/L
Solubility in water, g/100ml at 25 °C: 42.5

Synonyms

anhydrous sodium citrate, Citra ph, Monosodium Citrate, sodium citrate, sodium citrate dihydrate, Sodium Citrate Monobasic, sodium citrate, anhydrous, trisodium citrate dihydrate

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]

Description

The exact mass of the compound Sodium citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.4g/lsolubility in water, g/100ml at 25 °c: 42.5. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: EPA Safer Chemical Functional Use Classes -> Chelating Agents;Preservatives and Antioxidants;Processing Aids and Additives. However, this does not mean our product can be used or applied in the same or a similar way.
  • Act as an anticoagulant

    When blood is drawn for testing, it naturally begins to clot. Sodium citrate binds to calcium ions in the blood, preventing them from participating in the clotting cascade. This allows for blood collection and analysis without clotting .

  • Treat metabolic acidosis

    Metabolic acidosis is a condition where the body produces too much acid or cannot eliminate it effectively. Sodium citrate acts as an alkalinizing agent, meaning it helps neutralize excess acid in the blood and urine .

Sodium Citrate and Exercise Performance

The potential ergogenic (performance-enhancing) effects of sodium citrate are a topic of ongoing research. Some studies suggest that pre-exercise administration of sodium citrate may improve performance in short-duration, high-intensity exercise (lasting 1-7 minutes) . This effect is thought to be related to its ability to increase blood pH (alkalinity). However, results from different studies have been inconsistent, and the optimal ingestion protocol (dosage, timing, form) remains unclear .

Sodium citrate is a salt formed by the reaction of citric acid (C6H6O7) with sodium hydroxide (NaOH). It can exist in various forms depending on the number of sodium atoms replacing the hydrogens in citric acid. The most common form, trisodium citrate (Na3C6H5O7), is often simply referred to as "sodium citrate" []. It has a slightly tart, salty flavor and acts as a mild alkali.

Sodium citrate's significance in scientific research stems from its unique properties. It chelates metal ions, prevents blood clotting, and regulates acidity, making it valuable in various experiments and applications [].


Molecular Structure Analysis

Trisodium citrate has a complex molecular structure. Citric acid, the backbone, is a six-carbon molecule with three carboxylic acid groups (COOH) and a hydroxyl group (OH) []. Each sodium atom replaces a hydrogen atom from a carboxylic acid group, resulting in a negatively charged citrate ion (C6H5O7³⁻). Three sodium cations (Na⁺) balance the charge, forming the ionic compound Na3C6H5O7.

A key feature of the structure is the presence of multiple carboxylate groups. These groups can form hydrogen bonds with other molecules, influencing solubility and reactivity [].


Chemical Reactions Analysis

Sodium citrate undergoes various chemical reactions relevant to scientific research. Here are a few examples:

  • Synthesis: Sodium citrate is typically produced by neutralizing citric acid with sodium hydroxide [].
C6H6O7 (aq) + 3NaOH (aq) → Na3C6H5O7 (aq) + 3H2O (l)
  • Blood anticoagulation

    Sodium citrate binds calcium ions (Ca²⁺) in blood, preventing them from participating in the clotting cascade. This property makes it a common anticoagulant for blood collection and storage [].

  • Chelation

    Sodium citrate can form complexes with metal ions, effectively sequestering them. This property is utilized in various research applications, such as water softening and decontamination of heavy metals [].


Physical And Chemical Properties Analysis

  • Appearance: White, crystalline powder or granules [].
  • Melting point: 358°C (decomposition) [].
  • Solubility: Highly soluble in water, slightly soluble in alcohol [].
  • pH: A 10% solution in water has a pH of around 7.5-8.0.
  • Stability: Stable at room temperature, but decomposes at high temperatures [].

Acidity regulation

Sodium citrate acts as a buffer, neutralizing excess acid in solutions. It donates protons (H⁺) from its carboxylate groups, raising the pH. This property is valuable in maintaining a constant pH for biological experiments or during food processing [].

Blood clotting inhibition

As mentioned earlier, sodium citrate chelates calcium ions, essential for blood clotting. By binding calcium, it prevents the formation of fibrin, a protein necessary for clot formation [].

Sodium citrate is generally considered safe for consumption in the amounts typically found in food or used as a medication []. However, excessive intake can cause diarrhea or upset stomach.

For research purposes, sodium citrate is not flammable or explosive. However, it can irritate the skin and eyes upon contact. Proper personal protective equipment (PPE) should be worn when handling the compound [].

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals
Crystalline white powder or colourless crystals
WHITE GRANULES OR POWDER.

Melting Point

300
>300 °C

UNII

RS7A450LGA

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 72 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 86 of 158 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as an anticoagulant during plasmophoresis as well as a neutralizing agent in the treatment of upset stomach and acidic urine [FDA Label] [L788] [L789].
FDA Label

Therapeutic Uses

...USED AS AN EXPECTORANT...& SYSTEMIC ALKALIZER. SALINE EXPECTORANTS ARE ESPECIALLY USEFUL WHEN IT IS DESIRED TO LIQUEFY THICK, TENACIOUS SPUTUM. IN THE BODY, SODIUM CITRATE IS OXIDIZED TO BICARBONATE & EXCRETED IN THE URINE; THUS, WHEN GIVEN ORALLY IT IS USEFUL IN ACIDOSIS & TO OVERCOME EXCESSIVE URINARY ACIDITY.
SODIUM CITRATE ALSO HAS A DIURETIC...ACTION.
SODIUM CITRATE ALSO INCREASES THE URINARY EXCRETION OF CALCIUM. THEREFORE, IT HAS BEEN EMPLOYED IN HYPERCALCEMIA & TO FACILITATE ELIMINATION OF LEAD IN POISONING DUE TO THE LATTER AGENT. /SRP: FORMER USE/
MEDICATION (VET): ANTICOAGULANT FOR COLLECTION OF BLOOD /SRP: FORMER USE/

Pharmacology

Citrate prevents activation of the clotting cascade by chelating calcium ions. Citrate neutralizes acid in the stomach and urine, raising the pH [L790].
Sodium Citrate is the sodium salt of citrate with alkalinizing activity. Upon absorption, sodium citrate dissociates into sodium cations and citrate anions; organic citrate ions are metabolized to bicarbonate ions, resulting in an increase in the plasma bicarbonate concentration, the buffering of excess hydrogen ion, the raising of blood pH, and potentially the reversal of acidosis. In addition, increases in free sodium load due to sodium citrate administration may increase intravascular blood volume, facilitating the excretion of bicarbonate compounds and an anti-urolithic effect.

MeSH Pharmacological Classification

Food Preservatives

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CB - Salt solutions
B05CB02 - Sodium citrate

Mechanism of Action

Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X [A19410] [A19411]. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate [A19410]. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine [L790]. It also acts as a diuretic and increases the urinary excretion of calcium.

Pictograms

Irritant

Irritant

Other CAS

68-04-2
994-36-5

Wikipedia

Trisodium citrate

Drug Warnings

WHEN GIVEN IN EXCESS AMT SODIUM CITRATE MAY PRODUCE ALKALOSIS & MAY CAUSE TETANY OR DEPRESS THE HEART BY DECREASING THE IONIZED CALCIUM LEVEL OF THE BLOOD.

Biological Half Life

18-54 min

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents;Preservatives and Antioxidants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering; Chelating

Methods of Manufacturing

USUALLY BY ADDING SODIUM CARBONATE TO A SOLN OF CITRIC ACID UNTIL EFFERVESCENCE CEASES, EVAPORATING, AND GRANULATING THE PRODUCT.
Sodium sulfate soln is treated with calcium citrate, filtered, concentrated and crystallized. /Dihydrate/

General Manufacturing Information

All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Pharmaceutical and medicine manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:3): ACTIVE

Analytic Laboratory Methods

MODIFICATION OF USP METHOD FOR ASSAY OF SYSTEMIC ALKALIZER SOLN CONTAINING MIXT OF CITRATE & CITRIC ACID IS PRESENTED. IT INVOLVES TWO TITRATIONS & ION-EXCHANGE CHROMATOGRAPHY.

Storage Conditions

KEEP WELL CLOSED. /PENTAHYDRATE/

Stability Shelf Life

STABLE IN AIR /DIHYDRATE/
NOT AS STABLE AS DIHYDRATE; DRYING OUT ON EXPOSURE TO AIR & ALSO CAKING /PENTAHYDRATE/

Dates

Modify: 2023-09-13

Comparison of Low Volume and Conventional Sodium Citrate Tubes for Routine Coagulation Testing

Soon Hee Chang
PMID: 34258962   DOI: 10.7754/Clin.Lab.2020.201016

Abstract

Low-volume sample tubes reduce unnecessary blood loss due to repeated blood collection and are more convenient to collect blood from patients with difficult veins. However, different sample tubes may be sources of preanalytical bias, and the corresponding test results may reflect clinically important differences. We compared the new low-volume sodium citrate tube to the conventional sodium citrate tube to determine any significant differences between the two types of tubes for routine coagulation testing.
We collected blood samples from 48 random patients, who were referred for routine coagulation testing, into low-volume (1 mL) and conventional (2.7 mL) sodium citrate tubes. We assayed the samples for prothrombin time (PT), activated partial thromboplastin time (aPTT), and D-dimer using the automated coagulation analyzer.
There was excellent correlation (r > 0.97) between the results of the two tubes for PT, aPTT, and D-dimer. The PT and aPTT for the low-volume sodium citrate tube were significantly shorter than those of the conventional sodium citrate tube. There was no statistically significant difference in the results for D-dimer. The percent biases calculated with Bland-Altman analysis were 0.8% for PT and 2.0% for aPTT. Both of them were within the desirable specifications for bias with 2.0% for PT and 2.3% for aPTT.
It is imperative to perform local validation before introducing new sodium citrate tubes into the routine blood collection practice. Every laboratory needs to standardize the procedures for evaluation of these tubes.


Enhancing As(V) and As(III) adsorption performance of low alumina fly ash with ferric citrate modification: Role of FeSiO

Xize Min, Caiyun Han, Liu Yang, Chundi Zhou
PMID: 33714045   DOI: 10.1016/j.jenvman.2021.112302

Abstract

Fly ash and arsenic species have been regarded as contaminants that pollute the environment. Herein, low alumina fly ash (LAFA) was utilized to fabricate the As(V) and As(III) adsorbent via combining the routes of alkali fusion and incipient-wetness impregnation. The characterization results suggested that the grafted ferric citrate was coordinated to LAFA by substituting a Si
to a Fe
, and the compound monosodium citrate was observed. Based on the XPS analysis, the C-O and -COO
groups of monosodium citrate played the significant role in uptaking As(V) and As(III) species by chemical complexation, the FeOOH adsorbed As(V) and As(III) species via ion-exchange, and the Fe
O
oxidize As(III) into As(V). Additionally, it was observed that the As(V) removal performance by adsorbent prepared with different modifiers was in the order of FeC
H
O
(ca. 93.7%) > C
H
O
(84%) > HCl (73%). And then, the optimal adsorbent synthesis condition for As(V) uptake was explored at ferric citrate loaded LAFA with 1:1 mass ratio (fly ash to NaOH) under temperature 923 K. The maximum monolayer adsorption capacities of the optimal adsorbent were 2725.0 μgAs(V)/g and 2281.9 μgAs(III)/g, and the removal efficiency of As(V) and As(III) was near 100% for their initial concentrations below 500 ppb, where the residual arsenic concentration met the required standard in drinking water (lower than 10 ppb).


Surface-enhanced Raman spectroscopywith gold nanorods modified by sodium citrate and liquid-liquid interface self-extraction for detection of deoxynivalenol in Fusarium head blight-infected wheat kernels coupled with a fully convolution network

Shizhuang Weng, Xujin Hu, Wenxiu Zhu, Pan Li, Shouguo Zheng, Ling Zheng, Linsheng Huang, Dongyan Zhang
PMID: 33964656   DOI: 10.1016/j.foodchem.2021.129847

Abstract

Surface-enhanced Raman spectroscopy (SERS) and deep learning network were adopted to develop a detection method for deoxynivalenol (DON) residues in Fusarium head blight (FHB)-infected wheat kernels. First, the liquid-liquid interface self-extraction was conducted for the rapid separation of DON in samples. Then, the gold nanorods modified with sodium citrate (Cit-AuNRs) were prepared as substrate for a gigantic enhancement of SERS signal. Results showed that the spectral characteristic peaks for DON residues of 99.5-0.5 mg/L were discernible with the relative standard deviation of 4.2%, with the limit of detection of 0.11 mg/L. Meanwhile, the fully convolutional network for the spectra of matrix input form was developed and obtained the optimal quantitative performance, with a root-mean-square error of prediction of 4.41 mg/L and coefficient of determination of prediction of 0.9827. Thus, the proposed method provides a simple, sensitive, and intelligent detection for DON in FHB-infected wheat kernels.


Factors Influencing Blood Alkalosis and Other Physiological Responses, Gastrointestinal Symptoms, and Exercise Performance Following Sodium Citrate Supplementation: A Review

Charles S Urwin, Rodney J Snow, Dominique Condo, Rhiannon Snipe, Glenn D Wadley, Amelia J Carr
PMID: 33440332   DOI: 10.1123/ijsnem.2020-0192

Abstract

This review aimed to identify factors associated with (a) physiological responses, (b) gastrointestinal (GI) symptoms, and (c) exercise performance following sodium citrate supplementation. A literature search identified 33 articles. Observations of physiological responses and GI symptoms were categorized by dose (< 500, 500, and > 500 mg/kg body mass [BM]) and by timing of postingestion measurements (in minutes). Exercise performance following sodium citrate supplementation was compared with placebo using statistical significance, percentage change, and effect size. Performance observations were categorized by exercise duration (very short < 60 s, short ≥ 60 and ≤ 420 s, and longer > 420 s) and intensity (very high > 100% VO2max and high 90-100% VO2max). Ingestion of 500 mg/kg BM sodium citrate induced blood alkalosis more frequently than < 500 mg/kg BM, and with similar frequency to >500 mg/kg BM. The GI symptoms were minimized when a 500 mg/kg BM dose was ingested in capsules rather than in solution. Significant improvements in performance following sodium citrate supplementation were reported in all observations of short-duration and very high-intensity exercise with a 500 mg/kg BM dose. However, the efficacy of supplementation for short-duration, high-intensity exercise is less clear, given that only 25% of observations reported significant improvements in performance following sodium citrate supplementation. Based on the current literature, the authors recommend ingestion of 500 mg/kg BM sodium citrate in capsules to induce alkalosis and minimize GI symptoms. Supplementation was of most benefit to performance of short-duration exercise of very high intensity; further investigation is required to determine the importance of ingestion duration and timing.


5-Aminolevulinic acid combined with sodium ferrous citrate (5-ALA/SFC) ameliorated liver injury in a murine acute graft-versus-host disease model by reducing inflammation responses through PGC1-α activation

Zhidan Wang, Kuai Ma, Chi Liu, Xin Hu, Weitao Que, Hidenori Ito, Kiwamu Takahashi, Motowo Nakajima, Tohru Tanaka, Ke Ren, Wen-Zhi Guo, Shuang-Qin Yi, Xiao-Kang Li
PMID: 33390570   DOI: 10.5582/ddt.2020.03112

Abstract

Acute graft-versus-host disease (aGvHD) remains lethal as a life-threatening complication after allogeneic hematopoietic stem cell transplantation (HSCT). Inflammatory responses play an important role in aGvHD. 5-Aminolevulinic acid combined with sodium ferrous citrate (5-ALA/SFC) has been widely reported to have a major effect on the anti-inflammatory response; however, these effects in aGvHD models have never been reported. In this study, a murine aGvHD model was developed by transferring spleen cells from donor B6/N (H-2k
) mice into recipient B6D2F1 (H-2k
) mice. In addition to evaluating manifestations in aGvHD mice, we analyzed the serum ALT/AST levels, liver pathological changes, infiltrating cells and mRNA expression of inflammation-related cytokines and chemokines. 5-ALA/SFC treatment significantly ameliorated liver injury due to aGvHD and decreased the population of liver-infiltrating T cells, resulting in a reduced expression of pro-inflammatory cytokines and chemokines. Furthermore, the mRNA expression proliferator-activated receptor-γcoactivator (PGC-1α) was enhanced, which might explain why 5-ALA/SFC treatment downregulates inflammatory signaling pathways. Our results indicated that 5-ALA/SFC can ameliorate liver injury induced by aGvHD through the activation of PGC-1α and modulation of the liver mRNA expression of inflammatory-related cytokines and chemokines. This may be a novel strategy for treating this disease.


Depuration cadmium on physiological status and biological response of Chlamys farreri using the combination of ZnSO4, EDTA-Na2 and sodium citrate

Qingkang Liu, Chao Yang, Jing He, Xianghong Meng, Limin Cao, Bingjie Liu
PMID: 33297000   DOI: 10.1016/j.chemosphere.2020.127802

Abstract

Effective removal of cadmium (Cd) from Chlamys farreri by introducing ZnSO
, EDTA-Na
, and sodium citrate into seawater has previously been reported. However, some mechanisms underlying this removal are not clear. To address this lack of clarity, the present study aimed to investigate the changes of Cd forms in Chlamys farreri from treatment of these additives and analyze the physiological and biochemical responses by comparing the changes over treatment time in Catalase (CAT), Superoxide dismutase (SOD), and Glutathione s-transferase (GST) activity, as well as Malonaldehyde (MDA) concentration and glycogen level. Three forms of Cd, including protein -Cd, liberated Cd, and amino acid/peptide -Cd, were found, and they were sorted according to their Cd content into the following groups: protein -Cd > liberated Cd > amino acid/peptide-Cd. The removal rates of the three forms of Cd were 43.2%, 59.5%, and 59.0%, respectively, using ZnSO
and EDTA-Na
. Additionally, a significant increase in Zn content was observed, which may suggest that reduction of bound Cd was partly due to the displacement of Cd by Zn. Moreover, Cd depuration using the additives can mitigate oxidative stress only in the first 12 h. Glycogen content continued to reduce over time, inferring that the healthy status of Chlamys farreri under treatment of the additives containing Zn can only be maintained within 12 h for excreting Cd when linking these physiological responses with the ability of the additives to remove Cd only in a short time, i.e. 12 h. The results indicated that Cd should be removed from Chlamys farreri for practical reasons.


Innate Immune Invisible Ultrasmall Gold Nanoparticles-Framework for Synthesis and Evaluation

Geyunjian Harry Zhu, Mohammad Azharuddin, Rakibul Islam, Hassan Rahmoune, Suryyani Deb, Upasona Kanji, Jyotirmoy Das, Johannes Osterrieth, Parminder Aulakh, Hashi Ibrahim-Hashi, Raghav Manchanda, Per H Nilsson, Tom Eirik Mollnes, Maitreyee Bhattacharyya, Mohammad M Islam, Jorma Hinkula, Nigel K H Slater, Hirak K Patra
PMID: 33978409   DOI: 10.1021/acsami.1c02834

Abstract

Nanomedicine is seen as a potential central player in the delivery of personalized medicine. Biocompatibility issues of nanoparticles have largely been resolved over the past decade. Despite their tremendous progress, less than 1% of applied nanosystems can hit their intended target location, such as a solid tumor, and this remains an obstacle to their full ability and potential with a high translational value. Therefore, achieving immune-tolerable, blood-compatible, and biofriendly nanoparticles remains an unmet need. The translational success of nanoformulations from bench to bedside involves a thorough assessment of their design, compatibility beyond cytotoxicity such as immune toxicity, blood compatibility, and immune-mediated destruction/rejection/clearance profile. Here, we report a one-pot process-engineered synthesis of ultrasmall gold nanoparticles (uGNPs) suitable for better body and renal clearance delivery of their payloads. We have obtained uGNP sizes of as low as 3 nm and have engineered the synthesis to allow them to be accurately sized (almost nanometer by nanometer). The synthesized uGNPs are biocompatible and can easily be functionalized to carry drugs, peptides, antibodies, and other therapeutic molecules. We have performed
cell viability assays, immunotoxicity assays, inflammatory cytokine analysis, a complement activation study, and blood coagulation studies with the uGNPs to confirm their safety. These can help to set up a long-term safety-benefit framework of experimentation to reveal whether any designed nanoparticles are immune-tolerable and can be used as payload carriers for next-generation vaccines, chemotherapeutic drugs, and theranostic agents with better body clearance ability and deep tissue penetration.


Recovery of a Bacteriocin-Like Inhibitory Substance from

Nur Fazrin Husna Abdul Aziz, Sahar Abbasiliasi, Zhang Jin Ng, Mazni Abu Zarin, Siti Nurbaya Oslan, Joo Shun Tan, Arbakariya Bin Ariff
PMID: 33207534   DOI: 10.3390/molecules25225332

Abstract

is a LAB strain which is capable of producing bacteriocin substances to inhibit
The aim of this study was to purify a bacteriocin-like inhibitory substance (BLIS) produced by
FTDC 1211 using an aqueous impregnated resins system consisting of polyethylene-glycol (PEG) impregnated on Amberlite XAD4. Important parameters influencing on purification of BLIS, such as the molecular weight and concentration of PEG, the concentration and pH of sodium citrate and the concentration of sodium chloride, were optimized using a response surface methodology. Under optimum conditions of 11% (
/
) of PEG 4000 impregnated Amberlite XAD4 resins and 2% (
/
) of sodium citrate at pH 6, the maximum purification factor (3.26) and recovery yield (82.69% ± 0.06) were obtained. These results demonstrate that AIRS could be used as an alternate purification system in the primary recovery step.


Intranasal sodium citrate in quantitative and qualitative olfactory dysfunction: results from a prospective, controlled trial of prolonged use in 60 patients

K L Whitcroft, N Gunder, M Cuevas, P Andrews, S Menzel, A Haehner, T Hummel
PMID: 33471169   DOI: 10.1007/s00405-020-06567-7

Abstract

We have previously shown that treatment with intranasal sodium citrate may be beneficial in post-infectious olfactory dysfunction. Sodium citrate reduces free intranasal calcium and is, therefore, thought to prevent calcium-mediated feedback inhibition at the level of the olfactory receptor. We aimed to determine whether treatment with a 2-week course of intranasal sodium citrate improves quantitative olfactory function in patients with post-infectious impairment. We also aimed to determine whether sodium citrate is beneficial in treating qualitative olfactory dysfunction.
We performed a prospective, controlled study. Patients applied intranasal sodium citrate solution to the right nasal cavity for 2 weeks. The left nasal cavity was untreated and, therefore, acted as an internal control. Monorhinal olfactory function was assessed using the "Sniffin' Sticks" composite 'TDI' score, before and after treatment. The presence of parosmia and phantosmia was also assessed.
Overall, there was a significant increase in TDI after treatment (using the best of right and left sides). Treatment with sodium citrate did not significantly improve quantitative olfactory function, compared to control. The proportion of patients reporting parosmia did not change significantly after treatment. However, there was a significant reduction in the proportion of patients reporting phantosmia, at the end of the study period.
Treatment with intranasal sodium citrate for a period of 2 weeks does not appear to improve quantitative olfactory function in patients with post-infectious impairment, compared to control. It may, however, be beneficial in treating phantosmia, which should be further addressed in future work.


Characterization of the first tetrameric transcription factor of the GntR superfamily with allosteric regulation from the bacterial pathogen Agrobacterium fabrum

Armelle Vigouroux, Thibault Meyer, Anaïs Naretto, Pierre Legrand, Magali Aumont-Nicaise, Aurélie Di Cicco, Sébastien Renoud, Jeanne Doré, Daniel Lévy, Ludovic Vial, Céline Lavire, Solange Moréra
PMID: 33313837   DOI: 10.1093/nar/gkaa1181

Abstract

A species-specific region, denoted SpG8-1b allowing hydroxycinnamic acids (HCAs) degradation is important for the transition between the two lifestyles (rhizospheric versus pathogenic) of the plant pathogen Agrobacterium fabrum. Indeed, HCAs can be either used as trophic resources and/or as induced-virulence molecules. The SpG8-1b region is regulated by two transcriptional regulators, namely, HcaR (Atu1422) and Atu1419. In contrast to HcaR, Atu1419 remains so far uncharacterized. The high-resolution crystal structures of two fortuitous citrate complexes, two DNA complexes and the apoform revealed that the tetrameric Atu1419 transcriptional regulator belongs to the VanR group of Pfam PF07729 subfamily of the large GntR superfamily. Until now, GntR regulators were described as dimers. Here, we showed that Atu1419 represses three genes of the HCAs catabolic pathway. We characterized both the effector and DNA binding sites and identified key nucleotides in the target palindrome. From promoter activity measurement using defective gene mutants, structural analysis and gel-shift assays, we propose N5,N10-methylenetetrahydrofolate as the effector molecule, which is not a direct product/substrate of the HCA degradation pathway. The Zn2+ ion present in the effector domain has both a structural and regulatory role. Overall, our work shed light on the allosteric mechanism of transcription employed by this GntR repressor.


Explore Compound Types